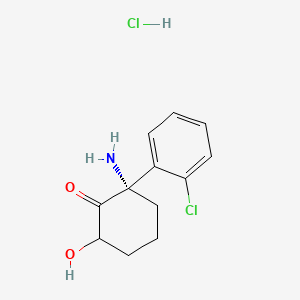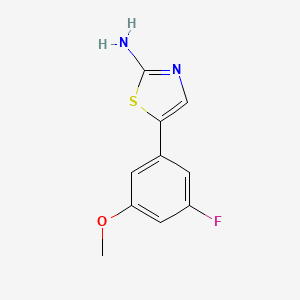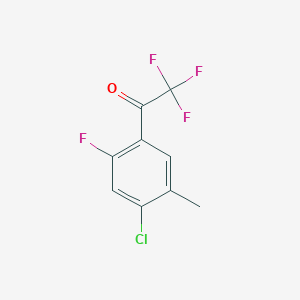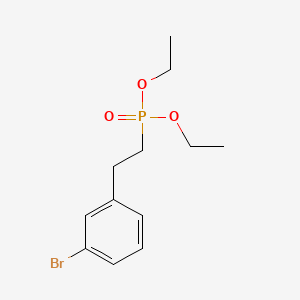![molecular formula C11H21N3O2 B14774106 N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . The reaction conditions often require specific catalysts and reagents to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, influencing their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in similar applications.
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with applications in organic synthesis.
Uniqueness
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide stands out due to its specific functional groups, which provide unique reactivity and binding properties. This makes it particularly valuable in drug development and other specialized applications .
Propiedades
Fórmula molecular |
C11H21N3O2 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(14)7-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3 |
Clave InChI |
ILBSYIOXIHOBBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC1CN(C)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)





![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)


![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)

